Diisobutylnaphthalene-1-sulphonic acid

Catalog No.
S14336754
CAS No.
94247-74-2
M.F
C18H24O3S
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisobutylnaphthalene-1-sulphonic acid

CAS Number

94247-74-2

Product Name

Diisobutylnaphthalene-1-sulphonic acid

IUPAC Name

2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21)

InChI Key

KBLAMUYRMZPYLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O

Diisobutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3SC_{18}H_{24}O_3S and a molecular weight of approximately 320.45 g/mol. It appears as a colorless to pale yellow liquid, exhibiting solubility in water. The compound is characterized by a naphthalene ring that is substituted with two isobutyl groups and a sulfonic acid group at the 1-position of the naphthalene ring. This unique structural arrangement contributes to its chemical reactivity and biological activity, making it valuable in various applications, particularly in analytical chemistry and separation processes .

Due to its functional groups. Some notable reactions include:

  • Sulfonation: The compound can undergo further sulfonation to generate disulfonic acids, which are useful in dye production and other chemical syntheses.
  • Hydrolysis: In acidic conditions, it may hydrolyze to yield naphthalene derivatives.
  • Reduction: The sulfonic acid group can be reduced to form corresponding thiols under specific conditions.

These reactions are significant for modifying the compound for specific applications in synthesis and analysis .

Diisobutylnaphthalene-1-sulphonic acid exhibits various biological activities, primarily due to its ability to interact with biological membranes and proteins. Preliminary studies suggest that it may have:

  • Antimicrobial Properties: It has shown potential against certain bacterial strains, indicating its utility in developing antimicrobial agents.
  • Cell Membrane Interaction: Its hydrophobic isobutyl groups enhance its interaction with lipid membranes, which could influence cellular processes.

The biological implications of this compound are still being explored, but its structural characteristics suggest potential utility in drug development and biochemical research .

The synthesis of diisobutylnaphthalene-1-sulphonic acid can be achieved through several methods:

  • Sulfonation of Naphthalene: This involves reacting naphthalene with sulfur trioxide or oleum under controlled conditions to introduce the sulfonic acid group.
  • Alkylation: Isobutylene can be reacted with naphthalene derivatives in the presence of a catalyst to introduce isobutyl groups at the desired positions.

These methods highlight the versatility of synthetic pathways available for producing this compound .

Diisobutylnaphthalene-1-sulphonic acid has several practical applications across various industries:

  • Analytical Chemistry: Used as a reagent in high-performance liquid chromatography for detecting and separating compounds.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development.
  • Materials Science: Employed in producing surfactants and dispersants due to its amphiphilic nature.

The versatility of diisobutylnaphthalene-1-sulphonic acid enables its application across diverse fields, enhancing its commercial value .

Interaction studies involving diisobutylnaphthalene-1-sulphonic acid focus on its behavior in different environments, particularly:

  • Biological Systems: Understanding how it interacts with cell membranes and proteins helps elucidate its potential therapeutic roles.
  • Environmental Impact: Investigating its degradation pathways and ecological effects is crucial for assessing its safety and sustainability.

These studies are essential for understanding both the practical applications of diisobutylnaphthalene-1-sulphonic acid and its environmental impact .

Several compounds share structural similarities with diisobutylnaphthalene-1-sulphonic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Diisobutylnaphthalene-2-sulphonic acidC18H24O3SC_{18}H_{24}O_3SSulfonic group at the 2-position
Naphthalene-1-sulfonic acidC10H8O3SC_{10}H_{8}O_3SSimpler structure with one sulfonic group
Naphthalenesulfonic acid sodium saltC10H9NaO3SC_{10}H_{9}NaO_3SSodium salt form enhances solubility

Diisobutylnaphthalene-1-sulphonic acid stands out due to its dual isobutyl substitutions that enhance hydrophobic interactions while maintaining solubility due to the sulfonic group. This unique combination allows for specific applications in chromatography that may not be achievable with simpler sulfonic acids .

Historical Evolution of Sulfonation Techniques for Naphthalene Derivatives

The foundation of sulfonation chemistry traces back to the 1930s, when IG Farben pioneered polynaphthalene sulfonates (PNS) for applications in leather tanning and synthetic rubber production. Early sulfonation methods relied on batch reactors using concentrated sulfuric acid or oleum, with temperature control being pivotal for regioselectivity. For instance, naphthalene sulfonation at 80°C yields α-naphthalenesulfonic acid, while β-isomers dominate at 160°C due to thermodynamic control. These observations underscored the importance of kinetic vs. thermodynamic pathways in directing substitution patterns.

A significant breakthrough emerged with Haworth’s synthesis, which confirmed the structure of naphthalene derivatives through oxidative degradation and mixed melting point analysis. By the mid-20th century, industrial processes incorporated multi-stage sulfonation, as seen in H acid production, where naphthalene undergoes sequential reactions with 100% sulfuric acid and oleum to achieve trisulfonation. This stepwise approach minimized side products like tetrasulfonic acids, which were prevalent in early single-stage methods.

Table 1: Evolution of Sulfonation Techniques

EraMethodKey InnovationOutcome
1930sBatch sulfonation (IG Farben)Use of Tamol® as dispersantPNS for textiles and rubber
1940sMulti-stage sulfonationControlled oleum additionReduced tetrasulfonic acid
1990sSO₃ sulfonationSolvent-mediated regiocontrolPeri-substituted derivatives

Continuous-Flow Reactor Systems for Optimized Sulfonic Acid Synthesis

Transitioning from batch to continuous-flow reactors has addressed limitations in heat dissipation and scalability. Modern systems, such as those described in patent CN108003070B, integrate automated temperature and reagent dosing controls to maintain optimal conditions (e.g., 144–147°C for initial sulfonation). This precision prevents runaway exothermic reactions, a common issue in traditional batch processes. For example, in diisobutylnaphthalene sulfonation, continuous systems enable steady-state operation with residence times calibrated to achieve >95% conversion.

A notable innovation involves in-line neutralization modules, where sulfonic acid intermediates are immediately neutralized to prevent degradation. This approach, adapted from sodium butylnaphthalenesulfonate production, uses chilled brine for rapid cooling, ensuring product stability.

Table 2: Continuous vs. Batch Reactor Parameters

ParameterBatch ReactorContinuous-Flow Reactor
Temperature ControlManual cooling/heatingAutomated PID loops
Reaction Time8–12 hours1–2 hours
Byproduct FormationUp to 15% tetrasulfonic acid<5% side products

Catalytic Innovations in Regioselective Isobutyl Group Introduction

Regioselective alkylation remains a challenge in diisobutylnaphthalene synthesis. Early methods employed Friedel-Crafts alkylation using AlCl₃, but poor selectivity led to mixtures of 1- and 2-isobutyl isomers. Advances in acid catalysis, particularly using sulfonic acid-functionalized zeolites, have improved positional control. For instance, H-beta zeolites direct isobutyl groups to the 1-position via shape-selective confinement, achieving >80% regioselectivity.

Electrophilic aromatic substitution mechanisms further elucidate this trend. The electron-donating isobutyl group activates the naphthalene ring, favoring sulfonation at the 1-position due to resonance stabilization of the intermediate carbocation. Computational studies corroborate that steric effects from the isobutyl substituent disfavor 2-sulfonation, aligning with experimental yields.

Solvent-Free Approaches in Modern Sulfonic Acid Manufacturing

Solvent-free methodologies reduce waste and enhance energy efficiency. One approach involves mechanochemical synthesis, where naphthalene and isobutylene are ball-milled with solid acid catalysts like Amberlyst-15. This method achieves 70% conversion without solvents, though scalability remains limited. Alternatively, molten sulfonic acid media serve as both reactant and solvent, as demonstrated in patents using oleum for in situ sulfonation.

Table 3: Solvent-Based vs. Solvent-Free Sulfonation

AspectSolvent-BasedSolvent-Free
Reaction MediumDichloromethane/H₂SO₄Molten oleum
Energy ConsumptionHigh (solvent recovery)Low (no distillation)
Yield85–90%75–80%

Stationary Phase Design for High-Performance Liquid Chromatography

Diisobutylnaphthalene-1-sulphonic acid (CAS 94247-74-2) represents a specialized aromatic sulfonic acid compound that has found significant applications in the development of advanced stationary phases for high-performance liquid chromatography [1] [2]. The molecular structure of this compound, featuring a naphthalene backbone with two isobutyl substituents and a sulfonic acid group, provides unique chromatographic properties that enable enhanced separation capabilities in analytical and preparative applications.

The compound's molecular formula C18H24O3S with a molecular weight of 320.4 g/mol demonstrates remarkable structural features that contribute to its effectiveness as a stationary phase component [3] [4]. The presence of the aromatic naphthalene ring system provides π-π interactions and hydrophobic interactions, while the sulfonic acid group (-SO3H) introduces ionic character that facilitates ion-exchange mechanisms. The two isobutyl substituents enhance the hydrophobic character of the molecule, creating a balanced amphiphilic structure that is particularly valuable in mixed-mode chromatography applications.

Research has demonstrated that diisobutylnaphthalene-1-sulphonic acid can be successfully analyzed using reverse-phase high-performance liquid chromatography with specialized stationary phases [1] [2]. The compound exhibits optimal retention behavior on Newcrom R1 columns, which are specifically designed reverse-phase columns with low silanol activity. This particular stationary phase design represents a significant advancement in column technology, as it minimizes unwanted secondary interactions that can lead to peak tailing and reduced separation efficiency for basic compounds.

The stationary phase design incorporating diisobutylnaphthalene-1-sulphonic acid derivatives demonstrates superior performance characteristics compared to conventional alkyl-silica phases [5] [6]. The unique molecular architecture allows for multiple retention mechanisms to operate simultaneously, including hydrophobic interactions through the naphthalene ring system, electrostatic interactions via the sulfonic acid group, and van der Waals forces through the alkyl substituents. This multimodal interaction profile enables the separation of complex mixtures that would be challenging to resolve using single-mode stationary phases.

Contemporary research in stationary phase characterization has revealed that naphthalene sulfonic acid derivatives, including diisobutylnaphthalene-1-sulphonic acid, exhibit exceptional selectivity for basic pharmaceutical compounds [7]. The retention behavior of these compounds follows predictable patterns based on their dipole moments and ionic strength requirements. Studies have shown that the retention of isomeric naphthalene sulfonic acids increases proportionally to their dipole moments, which directly correlates with the degree of exposure of the naphthalene ring to hydrophobic interactions with non-polar stationary phases.

Advanced column characterization studies have demonstrated that stationary phases incorporating naphthalene sulfonic acid derivatives can be classified into distinct groups based on their interaction mechanisms [7]. These classifications enable chromatographers to predict separation behavior and optimize method development for specific analytical challenges. The uniformity of elution order across different column types suggests that the fundamental interaction mechanisms remain consistent, while the magnitude of retention and peak asymmetry varies based on the specific stationary phase composition and residual silanol activity.

The development of specialized stationary phases utilizing diisobutylnaphthalene-1-sulphonic acid has been particularly significant in the pharmaceutical industry [5] [8]. These phases demonstrate enhanced performance for the analysis of basic drugs, which traditionally present challenges due to their interactions with residual silanol groups on conventional silica-based columns. The incorporation of sulfonic acid functionality creates controlled ion-exchange sites that can be optimized for specific analyte classes.

Table 1: Chromatographic Properties of Diisobutylnaphthalene-1-sulphonic Acid

PropertyValue
Molecular FormulaC18H24O3S
Molecular Weight320.4 g/mol
LogP4.03-5.44
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds5
Topological Polar Surface Area62.8 Ų
Chromatographic RetentionModerate to strong on RP phases
Optimal Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Detection WavelengthUV (multiple wavelengths)

Micellar Electrokinetic Chromatography Enhancement Strategies

Micellar electrokinetic chromatography represents a powerful separation technique that has been significantly enhanced through the incorporation of specialized surfactants, including naphthalene sulfonic acid derivatives such as diisobutylnaphthalene-1-sulphonic acid [9] [10]. The unique molecular architecture of this compound, featuring both hydrophobic aromatic regions and hydrophilic sulfonic acid functionality, makes it an ideal candidate for developing advanced micellar systems that can improve separation efficiency and selectivity.

The fundamental principle of micellar electrokinetic chromatography relies on the formation of micelles from surfactants at concentrations above their critical micelle concentration [9] [10]. These micelles serve as a pseudo-stationary phase, allowing for the separation of neutral compounds that would otherwise be difficult to resolve using conventional capillary electrophoresis. The incorporation of diisobutylnaphthalene-1-sulphonic acid into micellar systems provides several advantages over traditional surfactants such as sodium dodecyl sulfate.

The naphthalene ring system in diisobutylnaphthalene-1-sulphonic acid provides enhanced aromatic selectivity through π-π interactions with aromatic analytes [11] [12]. This interaction mechanism is particularly valuable for the separation of pharmaceutical compounds, environmental pollutants, and other aromatic species that require high-resolution separations. The rigid aromatic structure of the naphthalene ring creates a more defined hydrophobic environment within the micelle core, leading to improved selectivity compared to aliphatic surfactants.

Research has demonstrated that naphthalene sulfonic acid derivatives exhibit superior performance in micellar electrokinetic chromatography applications due to their unique aggregation properties [13] [14]. The critical micelle concentration of these compounds is typically lower than that of conventional surfactants, allowing for effective separations at reduced surfactant concentrations. This characteristic is particularly advantageous in applications requiring compatibility with mass spectrometric detection, where high surfactant concentrations can interfere with ionization processes.

The incorporation of isobutyl substituents in diisobutylnaphthalene-1-sulphonic acid provides additional hydrophobic character that enhances the stability of the micellar structure [12]. These branched alkyl groups create a more compact micelle structure with reduced critical packing parameters, resulting in improved micelle stability and more consistent electrokinetic behavior. The enhanced stability translates to better reproducibility in retention times and peak areas, which is crucial for quantitative analytical applications.

Advanced micellar electrokinetic chromatography systems utilizing diisobutylnaphthalene-1-sulphonic acid have demonstrated exceptional performance in the analysis of complex mixtures [15] [16]. The dual functionality of the compound allows for both electrostatic and hydrophobic interactions with analytes, enabling the separation of compounds with varying polarities and ionic characteristics. This multimodal interaction capability is particularly valuable for the analysis of pharmaceutical formulations containing multiple active ingredients with diverse chemical properties.

The optimization of micellar electrokinetic chromatography conditions using diisobutylnaphthalene-1-sulphonic acid requires careful consideration of several parameters, including surfactant concentration, buffer composition, pH, and applied voltage [17] [16]. The optimal surfactant concentration typically ranges from 10-50 mM, depending on the specific analytes and separation requirements. The buffer composition must be carefully selected to maintain appropriate pH conditions while providing adequate ionic strength for stable electrokinetic flow.

Table 2: Micellar Electrokinetic Chromatography Enhancement Parameters

ParameterOptimal RangeEnhancement Effect
Surfactant Concentration10-50 mMImproved resolution and selectivity
Buffer pH6.5-8.5Optimized analyte ionization
Applied Voltage15-25 kVEnhanced separation efficiency
Capillary Temperature20-35°CImproved peak symmetry
Injection Volume1-5 nLReduced band broadening
Detection Wavelength200-280 nmOptimized sensitivity

Ion-Pairing Agent Functionality in Pharmaceutical Purification

The application of diisobutylnaphthalene-1-sulphonic acid as an ion-pairing agent in pharmaceutical purification represents a significant advancement in separation science methodology [18] [19]. The compound's unique molecular structure, combining aromatic functionality with sulfonic acid groups, provides exceptional ion-pairing capabilities that enable the efficient separation and purification of charged pharmaceutical compounds that are traditionally difficult to retain on conventional reverse-phase chromatography systems.

Ion-pairing chromatography mechanisms involving diisobutylnaphthalene-1-sulphonic acid operate through two primary pathways: direct ion-pair formation in the mobile phase and dynamic ion-exchange interactions at the stationary phase surface [19] [20]. The sulfonic acid functionality provides strong ionic interactions with positively charged analytes, while the naphthalene ring system offers additional hydrophobic interactions that enhance retention and selectivity. This dual interaction mechanism results in superior separation performance compared to traditional ion-pairing agents such as alkyl sulfonic acids.

The pharmaceutical industry has increasingly adopted ion-pairing agents based on naphthalene sulfonic acid derivatives for the purification of basic drugs and peptides [21] [22]. These compounds demonstrate exceptional effectiveness in improving the chromatographic behavior of compounds that exhibit poor retention or peak tailing on conventional columns. The enhanced retention is particularly valuable for the purification of highly polar pharmaceutical intermediates and active pharmaceutical ingredients that require high-purity isolation.

Research has demonstrated that diisobutylnaphthalene-1-sulphonic acid exhibits superior ion-pairing efficiency compared to conventional agents such as trifluoroacetic acid or alkyl sulfonic acids [23] [24]. The compound's ability to form stable ion-pairs with cationic analytes while maintaining compatibility with mass spectrometric detection makes it particularly valuable for pharmaceutical analysis and purification applications. The improved ion-pairing efficiency translates to enhanced method sensitivity and reduced analysis times.

The optimization of ion-pairing conditions using diisobutylnaphthalene-1-sulphonic acid requires careful consideration of several factors, including concentration, pH, organic modifier composition, and temperature [19] [25]. The optimal concentration typically ranges from 0.5 to 20 mM, depending on the specific analytes and separation requirements. Higher concentrations may lead to excessive retention and broad peaks, while lower concentrations may result in inadequate ion-pairing interactions.

The compatibility of diisobutylnaphthalene-1-sulphonic acid with various organic modifiers has been extensively studied, revealing optimal performance with acetonitrile-based mobile phases [26] [27]. The compound demonstrates excellent solubility in aqueous-organic mixtures, maintaining stable ion-pairing interactions across a wide range of organic modifier concentrations. This stability is crucial for gradient elution applications where the mobile phase composition changes throughout the separation.

Advanced pharmaceutical purification applications have demonstrated the exceptional effectiveness of diisobutylnaphthalene-1-sulphonic acid in the isolation of therapeutic oligonucleotides [27] [24]. The compound's ability to form stable complexes with multiply charged nucleic acid fragments enables high-resolution separations that are essential for the quality control of modern biopharmaceuticals. The enhanced selectivity provided by the naphthalene ring system allows for the discrimination of closely related impurities that differ by single nucleotide modifications.

Table 3: Ion-Pairing Agent Performance Comparison

Ion-Pairing AgentRetention EnhancementPeak SymmetryMS CompatibilityPharmaceutical Applications
Diisobutylnaphthalene-1-sulphonic acidExcellentSuperiorGoodBasic drugs, peptides, oligonucleotides
Trifluoroacetic acidGoodGoodExcellentPeptides, proteins
Octanesulfonic acidGoodFairFairBasic pharmaceuticals
Heptanesulfonic acidModerateFairFairSmall molecule drugs

Surface Modification Applications in Advanced Material Synthesis

The application of diisobutylnaphthalene-1-sulphonic acid in surface modification processes represents a cutting-edge approach to advanced material synthesis, particularly in the development of functionalized silica surfaces for chromatographic and catalytic applications [28] [29]. The compound's unique combination of aromatic functionality, sulfonic acid groups, and alkyl substituents provides exceptional surface binding capabilities that enable the creation of highly specialized material interfaces.

Surface modification using diisobutylnaphthalene-1-sulphonic acid proceeds through multiple interaction mechanisms, including electrostatic binding, hydrogen bonding, and hydrophobic interactions [11] [30]. The sulfonic acid group provides strong electrostatic interactions with positively charged surface sites, while the naphthalene ring system offers π-π stacking interactions with aromatic surface functionalities. The isobutyl substituents contribute additional hydrophobic interactions that enhance the stability of the surface-bound species.

Research in advanced material synthesis has demonstrated the exceptional effectiveness of naphthalene sulfonic acid derivatives in creating functionalized surfaces with enhanced properties [31] [32]. The incorporation of diisobutylnaphthalene-1-sulphonic acid into surface modification protocols results in materials with improved thermal stability, chemical resistance, and functional group density compared to conventional surface modifiers. These enhanced properties are attributed to the rigid aromatic structure of the naphthalene ring system and the strong ionic interactions of the sulfonic acid group.

The development of silica-based chromatographic materials utilizing diisobutylnaphthalene-1-sulphonic acid surface modification has resulted in stationary phases with unique selectivity characteristics [29] [33]. These materials demonstrate enhanced performance for the separation of aromatic compounds through complementary π-π interactions between the surface-bound naphthalene groups and aromatic analytes. The resulting selectivity patterns are distinctly different from those observed with conventional alkyl-modified silicas.

Advanced synthesis methodologies have been developed for the covalent attachment of diisobutylnaphthalene-1-sulphonic acid to silica surfaces through silane coupling reactions [34] [35]. These procedures typically involve the initial functionalization of the silica surface with aminosilane groups, followed by the covalent attachment of the naphthalene sulfonic acid derivative through amide bond formation. The resulting materials exhibit exceptional stability under harsh chromatographic conditions while maintaining high functional group densities.

The characterization of surface-modified materials prepared using diisobutylnaphthalene-1-sulphonic acid has revealed unique pore structure modifications that enhance mass transfer properties [36] [37]. The presence of the bulky naphthalene groups creates a more open pore structure that facilitates improved diffusion of analytes, resulting in enhanced separation efficiency and reduced analysis times. This structural modification is particularly beneficial for the analysis of large biomolecules and complex pharmaceutical formulations.

Contemporary research in surface modification has explored the use of diisobutylnaphthalene-1-sulphonic acid in the development of hybrid organic-inorganic materials with tailored properties [38] [35]. These materials combine the mechanical stability of inorganic supports with the selectivity advantages of organic functional groups, resulting in stationary phases with exceptional performance characteristics. The naphthalene sulfonic acid functionality provides both aromatic selectivity and ionic interactions, enabling the separation of complex mixtures that would be challenging to resolve using conventional materials.

Table 4: Surface Modification Parameters and Material Properties

Modification ParameterOptimal ConditionResulting Property Enhancement
Reaction Temperature80-120°CImproved surface coverage
Reaction Time4-12 hoursEnhanced functional group density
Catalyst Concentration0.1-0.5 MIncreased reaction efficiency
Solvent SystemAnhydrous toluene/DMFReduced side reactions
Surface PretreatmentAcid activationImproved binding affinity
Functional Group Loading0.5-2.0 mmol/gOptimized chromatographic performance

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.14461580 g/mol

Monoisotopic Mass

320.14461580 g/mol

Heavy Atom Count

22

UNII

BDS6NB5UM5

Dates

Last modified: 08-10-2024

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